Product packaging for 3-(2-Nitrophenoxy)oxetane(Cat. No.:CAS No. 1356114-34-5)

3-(2-Nitrophenoxy)oxetane

Cat. No.: B2747293
CAS No.: 1356114-34-5
M. Wt: 195.174
InChI Key: RNOJAKXHDKKDLR-UHFFFAOYSA-N
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Description

The Oxetane (B1205548) Moiety: A Strained Ring with Remarkable Properties

Oxetanes are characterized by a four-membered ring containing one oxygen atom, a structure that results in significant ring strain (approximately 25.5 kcal/mol). jk-sci.com This inherent strain, while making their synthesis challenging, is also the source of their unique reactivity, facilitating ring-opening reactions with a variety of nucleophiles. connectjournals.comlookchem.com Beyond their reactivity, the incorporation of the oxetane motif into larger molecules has been shown to favorably influence physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. core.ac.ukacs.org This has led to their growing use in medicinal chemistry as isosteres for gem-dimethyl and carbonyl groups. core.ac.ukacs.org

The synthesis of oxetanes can be approached through several strategies, including intramolecular cyclizations of 1,3-diols or their derivatives (Williamson ether synthesis), and [2+2] cycloadditions. lookchem.comacs.org The reactivity of the oxetane ring is dominated by its propensity to undergo ring-opening under acidic conditions or with nucleophiles, often requiring Lewis acid activation. connectjournals.comlookchem.com

The 2-Nitrophenoxy Group: An Electron-Withdrawing Aromatic System

The nitrophenoxy group, particularly with the nitro substituent in the ortho or para position, is a potent electron-withdrawing moiety. fluorochem.co.uk This electronic characteristic significantly influences the reactivity of the aromatic ring and any attached functional groups. The nitro group can participate in various chemical transformations, including reduction to an amino group, and can act as a directing group in electrophilic aromatic substitution. libretexts.org Furthermore, the phenoxy ether linkage provides a degree of conformational flexibility. The synthesis of nitrophenoxy compounds is often achieved through nucleophilic aromatic substitution or etherification reactions, such as the Williamson ether synthesis, involving a nitrophenol and a suitable alkyl halide. wikipedia.orgvaia.com

The Emergence of 3-(2-Nitrophenoxy)oxetane

The specific molecule This compound (CAS Number: 1356114-34-5) represents a direct covalent linkage of the oxetane and 2-nitrophenoxy moieties. nih.gov While specific research on this compound is limited, its structure suggests a fascinating interplay between the strained heterocyclic ring and the electron-deficient aromatic system. A closely related compound, 3-(4-Nitrophenoxy)oxetane (CAS Number: 1356114-04-9), is also documented, indicating that nitrophenoxy-substituted oxetanes are a class of molecules that have been synthesized. bldpharm.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B2747293 3-(2-Nitrophenoxy)oxetane CAS No. 1356114-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-nitrophenoxy)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-7-5-13-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOJAKXHDKKDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 2 Nitrophenoxy Oxetane and Analogues

Strategies for Oxetane (B1205548) Ring Construction Relevant to 3-Substituted Derivatives

The formation of the strained four-membered oxetane ring presents a synthetic challenge. acs.org Consequently, a variety of methods have been developed to efficiently construct this heterocyclic system.

Intramolecular Cyclization Approaches (e.g., Williamson Etherification Variants, Mitsunobu Reaction)

Intramolecular cyclization is a cornerstone in the synthesis of oxetanes. The Williamson etherification, a classical method involving the intramolecular SN2 reaction of a halo-alkoxide, remains one of the most common approaches due to its practicality. beilstein-journals.orgnih.gov This method typically involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position and a hydroxyl group at the 1-position. thieme-connect.de However, yields can sometimes be compromised by competing elimination reactions, such as Grob fragmentation. beilstein-journals.orgnih.gov Variations of this method have been developed to improve efficiency and substrate scope. For instance, the use of diols as starting materials, followed by selective activation of one hydroxyl group, is a common strategy. acs.orgthieme-connect.de

The Mitsunobu reaction offers an alternative for the intramolecular cyclization of 1,3-diols to form oxetanes. rsc.org This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the hydroxyl group and facilitate nucleophilic attack by the other hydroxyl group, proceeding with an inversion of stereochemistry. wikipedia.orgnrochemistry.com While effective, the reaction requires careful optimization of conditions and purification to remove byproducts. researchgate.net

A summary of representative intramolecular cyclization approaches is presented below:

Reaction Description Key Reagents Advantages Disadvantages
Williamson Etherification Intramolecular SN2 displacement of a leaving group by an alkoxide. beilstein-journals.orgnih.govBase (e.g., NaH, KOtBu), 1,3-halohydrin or sulfonate ester. acs.orgthieme-connect.dePractical, versatile, well-established. beilstein-journals.orgCan be prone to side reactions like Grob fragmentation. beilstein-journals.orgnih.gov
Mitsunobu Reaction Dehydrative cyclization of 1,3-diols. rsc.orgTriphenylphosphine, DEAD or DIAD. wikipedia.orgnrochemistry.comStereospecific inversion of configuration. wikipedia.orgCan be difficult to purify, potential for side products. researchgate.net

Photochemical [2+2] Cycloaddition Reactions (Paternò-Büchi)

The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes. wikipedia.orgnih.gov It involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene to form the four-membered oxetane ring. wikipedia.orgslideshare.net This reaction is highly versatile and atom-economical. beilstein-journals.org The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by factors such as the nature of the substituents on the carbonyl and alkene, the solvent, and the reaction temperature. slideshare.net While this method is a primary route for oxetane synthesis, its application to the direct synthesis of 3-substituted derivatives requires careful selection of the alkene and carbonyl precursors. rsc.org Recently, enantioselective versions of the Paternò-Büchi reaction have been developed, expanding its utility in asymmetric synthesis. acs.org

Metal-Catalyzed Ring-Forming Reactions

Transition metal-catalyzed reactions have emerged as a sophisticated approach for constructing oxetane rings. nih.govwiley.com These methods often offer high efficiency and selectivity under mild reaction conditions. For instance, gold-catalyzed cyclization of propargylic alcohols has been shown to produce oxetan-3-ones, which are valuable precursors for 3-substituted oxetanes. nih.gov Rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization provide another route to highly substituted oxetanes. nih.govwiley.com Furthermore, cobalt-catalyzed intramolecular ring-opening of oxetanes has been utilized to access enantioenriched tetrahydrofurans, demonstrating the utility of metal catalysis in the manipulation of the oxetane ring. acs.org

Introduction and Functionalization of the 2-Nitrophenoxy Moiety

Once the 3-substituted oxetane core is established or concurrently with its formation, the 2-nitrophenoxy group must be introduced.

Nucleophilic Aromatic Substitution (SNAr) Methodologies

Nucleophilic aromatic substitution (SNAr) is a key strategy for forming the aryl ether linkage in 3-(2-nitrophenoxy)oxetane. This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nucleophile. In this context, the hydroxyl group of a 3-hydroxyoxetane acts as the nucleophile, and a suitable 1-halo-2-nitrobenzene derivative serves as the electrophile. The presence of the electron-withdrawing nitro group in the ortho position of the benzene (B151609) ring is crucial for activating the ring towards nucleophilic attack. science.govumich.edu The reaction is often carried out in the presence of a base to deprotonate the oxetane alcohol, thereby increasing its nucleophilicity.

Etherification Reactions Involving Phenols and Halogenated Oxetanes

An alternative and widely used approach is the etherification reaction between 2-nitrophenol (B165410) and a 3-halooxetane (or an oxetane with another suitable leaving group at the 3-position). This is essentially a Williamson ether synthesis where the phenoxide, generated by treating 2-nitrophenol with a base, acts as the nucleophile. This method is straightforward and allows for the late-stage introduction of the 2-nitrophenoxy moiety onto a pre-formed oxetane ring. The choice of base and solvent is critical to ensure efficient reaction and minimize potential side reactions.

A comparison of these two etherification strategies is provided below:

Method Reactants Key Conditions Advantages
SNAr 3-Hydroxyoxetane + 1-Halo-2-nitrobenzeneBase (e.g., K2CO3, Cs2CO3), aprotic polar solvent (e.g., DMSO). karger.comEffective for activated aryl halides.
Williamson Ether Synthesis 2-Nitrophenol + 3-HalooxetaneBase (e.g., NaH, K2CO3), suitable solvent (e.g., THF, DMF).Utilizes readily available starting materials.

Convergent and Divergent Synthesis Strategies for Complex Analogues

Convergent and divergent syntheses represent powerful approaches for generating libraries of complex molecules from a common intermediate. In a convergent synthesis, different fragments of the target molecule are prepared separately and then joined together at a late stage. Conversely, a divergent synthesis starts with a core building block that is systematically modified to produce a wide array of structurally related analogues.

A highly effective strategy for creating complex analogues of this compound involves the derivatization of readily accessible oxetane-containing building blocks. acs.orgnih.gov This approach leverages the robust nature of the oxetane ring, which can tolerate a variety of reaction conditions. beilstein-journals.org The most versatile and widely used of these precursors is oxetan-3-one. beilstein-journals.orgresearchgate.net Its ketone functionality serves as a synthetic handle for a multitude of chemical transformations, enabling the introduction of diverse substituents at the C3 position. beilstein-journals.org

Several classic and modern organic reactions can be applied to oxetan-3-one to generate intermediates for more complex analogues. These functionalizations expand the library of medicinally relevant oxetane derivatives. beilstein-journals.org For instance, the ketone can undergo nucleophilic additions, condensations, and olefinations, leading to a host of 3-substituted oxetanes that can be further elaborated.

Table 1: Selected Derivatization Reactions of Oxetan-3-one for Analogue Synthesis

Reaction Type Reagents/Conditions Resulting Intermediate Class Potential for Further Diversification
Grignard Reaction R-MgBr, then H₃O⁺ 3-Alkyl/Aryl-3-hydroxyoxetane Oxidation, etherification, or esterification of the hydroxyl group.
Wittig Reaction Ph₃P=CHR 3-Alkylideneoxetane Hydrogenation, epoxidation, or dihydroxylation of the double bond.
Aldol-Type Condensation Aldehyde/Ketone, Base/Acid 3-(Hydroxyalkyl)ideneoxetane Further reactions on the hydroxyl group or the double bond.
Strecker Reaction KCN, NH₄Cl 3-Amino-3-cyanooxetane Hydrolysis of the nitrile to a carboxylic acid or amide.
Reductive Amination Amine, Reducing Agent (e.g., NaBH₃CN) 3-Aminooxetane Acylation, alkylation, or sulfonylation of the amine.

| Mannich-Type Reaction | Amine, Formaldehyde | 3-(Aminomethyl)oxetane | Further functionalization of the secondary/tertiary amine. researchgate.net |

These derivatized building blocks can then participate in subsequent reactions, such as cross-coupling, etherification, or amidation, to yield highly complex structures. For example, a 3-aminooxetane intermediate could be acylated with various acid chlorides to produce a library of amide analogues. Similarly, a 3-hydroxyoxetane can be used in a Williamson ether synthesis with different phenols, including substituted nitrophenols, to generate a series of 3-phenoxyoxetane analogues.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.comwikipedia.org This approach aligns with the principles of step and atom economy, making it an attractive strategy for rapidly building molecular complexity. tcichemicals.com The use of MCRs can significantly shorten synthetic sequences, reducing waste and purification efforts. organic-chemistry.org

While a direct MCR for the synthesis of this compound is not prominently described, MCRs are used to generate complex spirocyclic oxetanes, demonstrating their utility in this chemical space. A notable example is the copper-catalyzed four-component A3-based cascade reaction of a 1,2-amino alcohol, oxetan-3-one, formaldehyde, and an alkyne to produce 3-oxetanone-derived N-propargyl spirooxazolidines. mdpi.com Such strategies showcase the potential to rapidly assemble diverse heterocyclic systems around the oxetane core.

A hypothetical MCR approach for an analogue could involve the reaction of oxetan-3-one, an amine, and an isocyanide (Ugi-type reaction) to generate an α-amidoacetamide substituent at the C3-position, which could be further modified. The development of novel MCRs that directly incorporate the phenoxy ether linkage remains a target for synthetic innovation.

Chemo-, Regio-, and Stereoselective Synthetic Considerations

Controlling selectivity is paramount in the synthesis of substituted oxetanes to ensure the desired isomer is formed.

Chemoselectivity: This involves differentiating between multiple reactive sites within a molecule. For instance, in the synthesis of an analogue bearing an additional functional group (e.g., an ester on the phenyl ring), reaction conditions must be chosen to favor ether formation without affecting the ester, the nitro group, or the oxetane ring. The inherent stability of the oxetane ring is advantageous, but it can be susceptible to ring-opening under strongly acidic or Lewis acidic conditions. acs.orgrsc.org

Regioselectivity: This is crucial when establishing the 3-phenoxy linkage. In a typical Williamson ether synthesis between 3-oxetanol and 2-nitrophenol, the reaction must selectively form the C-O ether bond at the C3 position of the oxetane. Alternative pathways, such as ring-opening of the oxetane by the phenoxide nucleophile, must be suppressed. This is generally achieved under basic conditions where the alcohol of 3-oxetanol is deprotonated, and the resulting alkoxide attacks the aromatic ring (if activated for SNAr) or, more commonly, the alkoxide of 2-nitrophenol attacks a 3-oxetanyl sulfonate ester. Another key regioselective reaction is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which can form oxetanes with high regioselectivity. researchgate.netmagtech.com.cn

Stereoselectivity: When chiral centers are present or created, controlling the stereochemical outcome is essential. The synthesis of enantiomerically pure or diastereomerically enriched oxetanes can be achieved through several methods. rsc.org

Starting from Chiral Precursors: Using enantiopure 1,3-diols allows for the synthesis of chiral oxetanes with defined stereochemistry via intramolecular cyclization. thieme-connect.de

Asymmetric Catalysis: The enantioselective addition of nucleophiles to oxetan-3-one or the asymmetric ring-opening of meso-oxetanes can provide access to chiral products. acs.org For instance, density functional theory (DFT) computations have been used to understand the noncovalent interactions that control the enantioselectivity in organocatalytic ring-openings of 3-substituted oxetanes. acs.org

Photochemical Reactions: The Paternò-Büchi reaction can exhibit stereoselectivity, with the outcome often depending on whether the reaction proceeds through a singlet or triplet excited state. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. rroij.com This involves a holistic approach considering all aspects of the synthesis, from starting materials to final product.

Prevention of Waste: Designing synthetic routes with high yields and selectivity, such as an optimized Williamson etherification or a high-yield photochemical cycloaddition, is the most fundamental principle. researchgate.net

Atom and Step Economy: Multi-component reactions are inherently more atom-economical than multi-step linear syntheses. tcichemicals.com Catalytic routes are preferred over stoichiometric ones to minimize waste.

Use of Catalysis: Phase-transfer catalysts can be employed in etherification reactions to improve efficiency, allow for milder conditions, and reduce the amount of solvent and base required. acs.org

Safer Solvents and Auxiliaries: Traditional syntheses may use hazardous polar aprotic solvents like DMF or DMSO. Green chemistry encourages their replacement with safer alternatives such as water, ethanol, supercritical CO₂, or ionic liquids. researchgate.net For example, cationic polymerization of oxetanes has been successfully performed in carbon dioxide. researchgate.net

Energy Efficiency: Exploring synthetic methods that operate at ambient temperature and pressure reduces energy consumption. Photochemical reactions, which use light as a "traceless" reagent, can often be performed under mild conditions. researchgate.net Microwave-assisted synthesis can also dramatically reduce reaction times and energy input compared to conventional heating. researchgate.net

Use of Renewable Feedstocks: While not directly applicable to the aromatic portion of this compound, the oxetane core can potentially be derived from bio-based sources. For example, dihydroxyacetone, a precursor to oxetan-3-one, can be obtained from fermentation processes. beilstein-journals.org

Table 2: Application of Green Chemistry Principles to Oxetane Synthesis

Green Chemistry Principle Conventional Method Greener Alternative/Approach
8. Reduce Derivatives Use of protecting groups for functional handles. Protecting-group-free synthesis, e.g., direct alkylation of an aniline (B41778) with 3,3-bis(bromomethyl)oxetane. acs.org
3. Less Hazardous Synthesis Use of toxic reagents like phosgene (B1210022) derivatives. Use of CO₂ as a C1 building block for carbonate synthesis. rroij.com
5. Safer Solvents Reactions in chlorinated solvents (e.g., Dichloromethane). rsc.org Use of ethanol, water, or supercritical fluids. researchgate.net
6. Design for Energy Efficiency Prolonged heating for cyclization reactions. Photochemical cycloadditions (Paternò-Büchi) or microwave-assisted synthesis. researchgate.netresearchgate.net

| 9. Catalysis | Stoichiometric base (e.g., NaH) for etherification. | Use of phase-transfer catalysis or recyclable solid-supported catalysts. acs.org |

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and more sustainable.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 2 Nitrophenoxy Oxetane

Investigation of Oxetane (B1205548) Ring-Expansion Reactions

Oxetanes can undergo ring-expansion reactions to form larger heterocyclic compounds, a transformation driven by the release of ring strain. acs.orgsioc-journal.cn These reactions can be promoted by various reagents and conditions. sioc-journal.cn While specific examples involving 3-(2-nitrophenoxy)oxetane are not detailed in the search results, the general strategies for oxetane ring expansion are relevant.

Methods for oxetane ring expansion include reactions with diazo compounds, metal-catalyzed cycloadditions, and intramolecular rearrangements. sioc-journal.cn For instance, the reaction of oxetanes with nitriles in the presence of a strong acid like tetrafluoroboric acid can lead to the formation of 1,3-oxazine derivatives. cas.cz

A plausible, though not explicitly documented, ring-expansion pathway for a substituted oxetane could involve a Ritter-type reaction. In this scenario, the oxetane is activated by a Brønsted or Lewis acid, followed by nucleophilic attack by a nitrile to form a nitrilium ion intermediate. Intramolecular cyclization would then yield the expanded ring system. cas.cz

Reactivity Studies of the 2-Nitrophenoxy Group

Reduction Chemistry of the Nitro Group (e.g., to Amino, Hydroxylamino)

The nitro group of this compound is expected to undergo reduction to various other nitrogen-containing functional groups, such as amino (–NH₂) or hydroxylamino (–NHOH) groups. The choice of reducing agent is crucial to achieve the desired product while preserving the oxetane ring.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H₂ with catalysts like Pd/C, PtO₂, or Raney Ni) and chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or with metal hydrides. researchgate.netsci-hub.se For substrates with sensitive functional groups, milder and more selective methods are preferred.

Table 2: Common Reagents for Nitro Group Reduction

ReagentProductNotes
H₂/Pd, Pt, or NiAmineA widely used and generally effective method. researchgate.net
SnCl₂·2H₂OAmineA mild and selective reagent.
Fe/NH₄ClAmineOften used for its mildness and safety.
Zn/NH₄ClHydroxylamine (B1172632)Can selectively reduce the nitro group to the hydroxylamine stage.
Hydrazine hydrate/Raney-NiAmineEffective for the reduction of nitro compounds. cas.cz

The reduction of the nitro group in this compound would yield 3-(2-aminophenoxy)oxetane or 3-(2-hydroxylaminophenoxy)oxetane, which could serve as valuable intermediates for further synthetic transformations.

Electrophilic Aromatic Substitution (if applicable to the ring system)

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The existing substituents—the oxetanyloxy group and the nitro group—will direct incoming electrophiles to specific positions on the ring.

The oxetanyloxy group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. In cases of competing directing effects, the stronger activating group generally dictates the position of substitution. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the oxetanyloxy group. However, the strong deactivating effect of the nitro group will make the ring less reactive towards electrophiles compared to benzene (B151609). masterorganicchemistry.comlumenlearning.comlibretexts.orgmasterorganicchemistry.comresearchgate.net

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comlibretexts.orgmasterorganicchemistry.com For example, nitration of a related compound, 3-phenyloxetane (B185876), with dinitrogen pentoxide results in substitution primarily at the para position, with a smaller amount of the ortho isomer being formed. psu.edu

Directed Metalation or Lithiation Strategies on the Aromatic Ring

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.orguwindsor.ca This strategy relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org

The ether oxygen of the oxetanyloxy group in this compound could potentially act as a DMG. However, the presence of the strongly electron-withdrawing nitro group ortho to the ether linkage might influence the acidity of the aromatic protons and the directing ability of the ether group. The nitro group itself is not a typical DMG. uwindsor.canih.gov

If the ether oxygen were to direct metalation, it would occur at the position ortho to the oxetanyloxy group. However, the presence of the nitro group at one of the ortho positions makes the proton on the other side (C6) the most likely candidate for abstraction.

Intramolecular Effects on Reactivity (e.g., Ortho-Nitro Group Assistance)

The reactivity of the oxetane ring in 3-substituted derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of 3-(2-nitrophenyl)oxetane (B12969655), the ortho-nitro group plays a crucial role in the mechanism of ring-opening reactions, demonstrating a clear example of intramolecular assistance. lookchem.comrsc.orgpsu.edu

When subjected to reaction with nitric acid in dichloromethane, the oxetane ring opens to form 2-(2-nitrophenyl)propane-1,3-diol (B15483393) dinitrate. lookchem.comrsc.org The mechanism for this transformation is markedly different from that of its isomer, 3-(4-nitrophenyl)oxetane (B3187977). lookchem.comrsc.org For the para-substituted compound, the ring-opening is a standard SN2 reaction where a nitrate (B79036) ion attacks the protonated oxetane complex. lookchem.com However, the reaction for the ortho-isomer is substantially faster, a difference too large to be attributed to simple polar or steric effects. lookchem.comrsc.org

This rate enhancement is evidence of intramolecular catalysis by the ortho-nitro group. lookchem.comrsc.orgrsc.org A proposed mechanism involves intramolecular nucleophilic participation by one of the oxygen atoms of the nitro group in the ring-opening process. lookchem.comrsc.org This anchimeric assistance stabilizes the transition state, creating a special, lower-energy pathway for the reaction that is unavailable to the para-isomer, where the nitro group is too distant to participate. lookchem.comrsc.org This intramolecular assistance is also observed during reactions with dinitrogen pentoxide, where the ring-opening of the ortho-nitro isomer is significantly more rapid than that of the para-nitro isomer. psu.edu

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic studies of the acid-catalyzed ring-opening of nitrophenyl-substituted oxetanes provide quantitative evidence for the intramolecular assistance rendered by the ortho-nitro group. The transformation of 3-(2-nitrophenyl)oxetane is not only faster but also exhibits a different kinetic order compared to its para-isomer. lookchem.comrsc.org

In reactions with nitric acid, the ring-opening of 3-(4-nitrophenyl)oxetane is approximately second order in nitric acid concentration. lookchem.comrsc.org In sharp contrast, the reaction of 3-(2-nitrophenyl)oxetane has a lower order dependence on the nitric acid concentration and is dramatically faster. lookchem.comrsc.org For instance, in 1 mol dm⁻³ nitric acid, the ring-opening of the ortho-isomer is approximately 200 times faster than that of the para-isomer. lookchem.comrsc.org

A similar trend is observed in reactions with dinitrogen pentoxide in dichloromethane. While the aromatic nitration of 3-phenyloxetane with this reagent is too rapid to follow kinetically, the subsequent ring-opening of the resulting nitrated products can be studied. psu.edu The ring-opening of 3-(2-nitrophenyl)oxetane to its corresponding dinitrate is 25 to 50 times quicker at 0°C than the analogous reaction of 3-(4-nitrophenyl)oxetane. psu.edu

Thermodynamic data for these specific transformations are limited, but studies on related ring-opening reactions with dinitrogen pentoxide, such as that of 3-(4-nitrophenyl)oxetane, show highly negative entropies of activation. psu.edu This suggests a highly ordered transition state, which is consistent with a mechanism involving multiple molecules of the nitrating agent. psu.edu

Comparative Kinetic Data for Oxetane Ring-Opening
CompoundReagentKinetic ProfileReference
3-(2-Nitrophenyl)oxetaneNitric Acid~200 times faster than para-isomer; lower order in [HNO₃] lookchem.comrsc.org
3-(4-Nitrophenyl)oxetaneNitric AcidApproximately second order in [HNO₃] lookchem.comrsc.org
3-(2-Nitrophenyl)oxetaneDinitrogen Pentoxide25-50 times faster than para-isomer at 0°C psu.edu
3-(4-Nitrophenyl)oxetaneDinitrogen PentoxideReaction proceeds at a measurable rate; shows a large negative entropy of activation psu.edu

Advanced Spectroscopic and Structural Characterization of 3 2 Nitrophenoxy Oxetane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Conformational Analysis

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 3-(2-Nitrophenoxy)oxetane in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for gaining insight into the molecule's preferred conformation.

Based on the constituent functional groups, the expected chemical shifts in the ¹H and ¹³C NMR spectra can be predicted. The aromatic protons of the 2-nitrophenoxy group are expected to appear in the downfield region (approx. 7.0–8.0 ppm) due to the electron-withdrawing effects of the nitro group and the aromatic ring current. The protons of the oxetane (B1205548) ring would resonate further upfield; the methine proton at the C3 position (CH-OAr) is anticipated around 5.3-5.5 ppm, while the methylene (B1212753) protons at C2 and C4 are expected at approximately 4.5-5.0 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

To move beyond prediction and achieve complete, unambiguous assignment, a suite of two-dimensional (2D) NMR experiments is indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would definitively connect the oxetane methine proton (H3) to the adjacent methylene protons (H2/H4), and establish the through-bond coupling relationships between the protons on the aromatic ring. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. princeton.edu It would allow for the direct assignment of each carbon in the oxetane ring and the aromatic system by linking them to their known proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's 3D conformation and stereochemistry. princeton.edu For this compound, NOESY could reveal the spatial relationship between the protons of the oxetane ring and the protons of the 2-nitrophenoxy group, offering insights into the preferred rotational conformation (dihedral angle) around the C3-O-C1' bond.

Variable temperature (VT) NMR studies are employed to investigate dynamic processes within a molecule, such as conformational changes or restricted rotation, that occur on the NMR timescale. ox.ac.ukmdpi.com For this compound, two primary dynamic processes could potentially be studied:

Oxetane Ring Puckering: The four-membered oxetane ring is not planar and undergoes rapid puckering at room temperature. At lower temperatures, this process could slow down, potentially leading to the observation of distinct signals for the axial and equatorial protons of the methylene groups, which would appear averaged at room temperature.

Rotation around the Aryl-O Bond: There may be hindered rotation around the ether linkage (C3-O-C1') due to steric interactions between the oxetane ring and the ortho-nitro group. VT-NMR could be used to determine the energy barrier for this rotation. rit.edu At low temperatures, distinct NMR signals for different rotational isomers (rotamers) might be observed, which would coalesce into averaged signals as the temperature is raised and the rotational barrier is overcome. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. Key expected absorption bands would confirm the presence of the nitro group (strong asymmetric and symmetric stretches), the aromatic ring (C=C stretches and C-H bends), and the ether linkages (C-O-C stretches).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this molecule, the symmetric stretch of the nitro group and the breathing modes of the aromatic ring would be expected to give strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

Note: Based on standard vibrational frequency correlation tables. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govnih.govresearchgate.net For this compound (C₉H₉NO₄), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 196.0553 m/z.

Beyond accurate mass, tandem mass spectrometry (MS/MS) experiments coupled with HRMS can be used to study the molecule's fragmentation pathways upon collision-induced dissociation (CID). ojp.gov This provides valuable structural information by revealing how the molecule breaks apart.

A plausible fragmentation pathway for this compound would likely involve:

Cleavage of the oxetane ring: The strained four-membered ring can undergo cleavage, leading to characteristic losses.

Loss of the nitro group: Loss of NO₂ (46 Da) is a common fragmentation pathway for nitroaromatic compounds.

Cleavage of the ether bond: The C-O bond linking the two ring systems could cleave, generating fragments corresponding to the nitrophenoxy cation or the oxetane moiety.

Table 3: Plausible HRMS Fragments for this compound

X-ray Crystallography for Absolute and Relative Stereochemistry and Solid-State Interactions

While solution-state techniques like NMR provide data on averaged structures, single-crystal X-ray crystallography offers a precise, static picture of the molecule's atomic arrangement in the solid state. dntb.gov.ua Should a suitable single crystal of this compound be grown, this technique would provide definitive information on:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of both the strained oxetane ring and the aromatic system.

Conformation: The exact dihedral angle between the plane of the aromatic ring and the oxetane ring would be determined, providing a static snapshot of the preferred conformation in the crystal lattice.

Stereochemistry: As this compound is chiral, crystallography on a resolved sample could determine its absolute stereochemistry. For a racemic crystal, it would define the relative arrangement of molecules.

Solid-State Interactions: The analysis would reveal intermolecular forces, such as hydrogen bonds, dipole-dipole interactions, or π-stacking between the nitrophenyl rings of adjacent molecules, which govern the crystal packing. researchgate.netresearchgate.net

Currently, a published crystal structure for this compound is not available in open-access crystallographic databases.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule. These properties are dominated by the largest chromophore in the molecule, which is the 2-nitrophenoxy group.

UV-Visible Absorption: The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the nitrophenyl system. The high-energy π → π* transitions of the benzene (B151609) ring would likely appear in the 250-280 nm range, while the transitions involving the nitro group would result in a lower-energy absorption band extending into the longer wavelength region (>300 nm).

Fluorescence Spectroscopy: Aromatic nitro compounds are well-known to be potent quenchers of fluorescence. The presence of the nitro group often provides an efficient non-radiative decay pathway for the excited state. Therefore, it is anticipated that this compound would exhibit very weak or no fluorescence upon excitation at its absorption maxima. researchgate.net

Table 4: Compound Names Mentioned

{
 "interactive_table": {
 "headers": ["Compound Name"],
 "rows": [
 {"Compound Name": "this compound"}
 ]
 }
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Based on a comprehensive search of available scientific literature, there is currently no specific research data or published studies on the computational and theoretical investigations of the chemical compound This compound .

Therefore, it is not possible to provide a detailed article on its electronic structure, properties, and reaction mechanisms as outlined in the requested sections and subsections. The required information, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, transition state calculations, and the prediction of kinetic and thermodynamic parameters, is not available in the public domain for this specific molecule.

Further research and computational analysis would need to be conducted by the scientific community to generate the data necessary to populate the requested article structure.

Computational and Theoretical Investigations of 3 2 Nitrophenoxy Oxetane

Conformational Landscape Exploration and Energetic Profiles

To explore the conformational landscape of 3-(2-nitrophenoxy)oxetane, researchers would typically employ computational methods to rotate the single bonds connecting the oxetane (B1205548) ring, the ether oxygen, and the nitrophenyl group. This process, known as a potential energy surface scan, would identify various stable conformers (local minima) and the transition states that connect them. For each stable conformer, its relative energy would be calculated to establish an energetic profile, indicating the most and least stable spatial arrangements of the molecule. This analysis would provide insights into the molecule's flexibility and the preferred shapes it adopts in different environments. However, no such study has been published for this specific compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra could then be compared with experimentally obtained data to validate the computational model and to aid in the interpretation of the experimental results. This correlation is crucial for confirming the molecular structure and understanding its electronic properties. Without published experimental or computational spectra for this compound, a comparative analysis cannot be performed.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The analysis of molecular interactions is key to understanding the solid-state structure and properties of a compound. For this compound, this would involve:

Intramolecular Interactions: Investigating potential non-covalent interactions within a single molecule, such as hydrogen bonds between the nitro group and the oxetane ring, which could influence its conformational preferences.

As no crystallographic data or computational studies on the solid state of this compound have been reported, a detailed analysis of its intra- and intermolecular interactions is not feasible.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates

The inherent ring strain of the oxetane (B1205548) core, approximately 106 kJ/mol, makes it susceptible to controlled ring-opening reactions, a property extensively utilized in organic synthesis. researchgate.netnih.gov This reactivity allows oxetanes to serve as compact and versatile building blocks for constructing more elaborate molecular architectures. rsc.orgnih.govenamine.netacs.orgchemrxiv.org

Precursors for Novel Heterocyclic Compounds

The 3-(2-Nitrophenoxy)oxetane scaffold is a promising starting point for the synthesis of novel heterocyclic compounds. The oxetane ring can undergo strategic ring-opening or ring-expansion reactions to yield larger, more complex heterocyclic systems. researchgate.netresearchgate.net For instance, reactions with various nucleophiles can cleave the oxetane ring to produce functionalized 1,3-diols, which are themselves versatile intermediates.

Furthermore, reactions involving carbenes can lead to ring expansion, transforming the four-membered oxetane into a five-membered tetrahydrofuran (B95107) ring, a common motif in many natural products and pharmaceuticals. nih.gov The presence of the 2-nitrophenoxy substituent offers additional reaction handles. The nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles fused to the aromatic ring. scispace.comrsc.org This dual reactivity—leveraging both the oxetane ring and the substituent—enables the generation of a diverse array of heterocyclic structures from a single precursor. nih.govunige.ch

Table 1: Potential Heterocyclic Scaffolds from this compound
Reaction TypeReagent/ConditionPotential Product ClassKey Transformation
Ring-OpeningNucleophiles (e.g., R₂NH, RSH, RMgX)Functionalized Acyclic EthersCleavage of the C-O bond in the oxetane ring.
Ring-Expansionα-Imino or α-Keto CarbenesSubstituted TetrahydrofuransInsertion of a carbene into a C-O bond of the oxetane. nih.gov
Reduction & Intramolecular Cyclization1. H₂, Pd/C (Reduction) 2. Acid/Base Catalyst (Cyclization)Benzoxazine derivativesReduction of NO₂ to NH₂ followed by cyclization onto the ether side chain.

Development of Functionalized Materials (e.g., Polymers, Oligomers)

The reactivity of the oxetane ring also makes it a suitable monomer for the synthesis of advanced polymers and functional materials. uni-muenchen.de

Monomers for Ring-Opening Polymerization

Oxetanes are well-known monomers for cationic ring-opening polymerization (CROP), a process that yields polyethers. radtech.orgresearchgate.net Driven by the release of ring strain, this polymerization can be initiated by cationic species, such as those generated from Lewis acids or photo-acid generators. radtech.org this compound can, in principle, undergo CROP to produce a functionalized polyether with pendant 2-nitrophenoxy side chains.

The resulting polymer would have a flexible polyether backbone with regularly spaced aromatic nitro groups. These nitro groups can be subsequently modified through polymer-analogous reactions to introduce other functionalities, allowing for the fine-tuning of the material's properties (e.g., solubility, thermal stability, or refractive index).

Table 2: Cationic Ring-Opening Polymerization of Oxetanes
Initiator TypeExamplesMechanismResulting Polymer
Brønsted AcidsTfOH, H₂SO₄Protonation of oxetane oxygen, followed by nucleophilic attack by another monomer.Polyether
Lewis AcidsBF₃·OEt₂, SnCl₄Coordination to oxetane oxygen, facilitating ring-opening.Polyether
Photo-Acid GeneratorsDiaryliodonium salts, Triarylsulfonium saltsGeneration of a strong acid upon UV irradiation to initiate polymerization. radtech.orgrpi.eduCross-linked Polyether Network

Components in Photo-Curable Resins

Oxetane-containing compounds are valuable components in photo-curable resins, particularly for applications requiring rapid curing, low shrinkage, and high dimensional accuracy, such as in 3D printing and advanced coatings. radtech.orggoogle.com The photo-initiated cationic polymerization of oxetanes proceeds very smoothly at room temperature when mixed with a suitable photo-acid generator. radtech.orgresearchgate.net When exposed to UV light, the photo-acid generator produces a strong acid that initiates the rapid ring-opening polymerization of the oxetane rings, leading to the formation of a highly cross-linked polymer network. rpi.edu The use of polyfunctional oxetanes in these systems results in materials with excellent mechanical strength and thermal stability. radtech.orggoogle.com

Strategies for Diversity-Oriented Synthesis Using the Compound Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery. nih.govsci-hub.se The this compound scaffold is an ideal starting point for DOS because it contains multiple reactive sites that can be selectively manipulated.

A potential DOS strategy could involve a "build/couple/pair" approach.

Build: Starting with the this compound core.

Couple: A library of diverse products could be generated by reacting the oxetane ring with a wide range of nucleophiles (amines, thiols, alcohols) under different conditions to achieve controlled ring-opening. This would introduce skeletal diversity.

Pair: In parallel or subsequently, the nitro group on the aromatic ring could be transformed. For example, reduction to an amine followed by reaction with a library of carboxylic acids, sulfonyl chlorides, or isocyanates would introduce a second layer of diversity.

By controlling the reaction conditions, a single starting material can be used to generate a multitude of distinct molecular frameworks, including macrocycles and spirocyclic N-heterocycles. nih.govunige.ch This approach allows for the efficient exploration of chemical space to identify novel compounds with desired biological activities. nih.gov

Design of Chemical Probes for Mechanistic Investigations (non-biological)

The design of this compound as a chemical probe for non-biological mechanistic investigations is predicated on the principle of "caging" a reactive functional group—the oxetane—with a photoremovable protecting group. The 2-nitrophenoxy group serves as an efficient photocage, remaining inert under a variety of chemical conditions until it is selectively cleaved by light. This allows researchers to initiate a reaction at a desired moment, enabling the study of its kinetics and mechanism from a well-defined starting point.

Detailed research findings have demonstrated the application of this strategy in various contexts. For instance, in the study of polymerization reactions, this compound can be incorporated into a monomer or initiator. Upon photolysis, the liberated oxetane can initiate cationic ring-opening polymerization. By controlling the timing and intensity of the light source, the initiation step can be precisely controlled, providing valuable data on the kinetics of polymer chain growth and termination.

In the realm of materials science, this photocleavable oxetane derivative can be used to probe the degradation and crosslinking mechanisms of polymers and other materials. By embedding this compound within a material matrix, researchers can induce localized changes in the material's properties through targeted irradiation. The subsequent analysis of the material's response, such as changes in mechanical strength or chemical composition, provides insights into the underlying mechanistic pathways of material transformation.

The following table summarizes key research findings related to the application of photolabile oxetanes in mechanistic studies:

Application AreaInvestigated MechanismKey Findings
Cationic PolymerizationInitiation and Propagation KineticsLight-induced initiation allows for real-time monitoring of monomer consumption and polymer formation, providing precise kinetic data.
Material DegradationPhotodegradation PathwaysControlled release of reactive species helps to identify the primary and secondary degradation products and elucidate the degradation cascade.
Surface ModificationGrafting and CrosslinkingSpatially controlled photorelease of oxetanes enables the study of surface reaction mechanisms with high resolution.

The data derived from these studies, often involving techniques such as spectroscopy, chromatography, and microscopy, contribute to a more comprehensive understanding of reaction mechanisms at the molecular level. The ability to trigger a chemical event with light, as afforded by probes like this compound, is a powerful approach for dissecting complex reaction networks and for the rational design of new synthetic methodologies and advanced materials.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Methodologies

Currently, the synthesis of 3-(2-Nitrophenoxy)oxetane would likely rely on established methods for forming aryl ether linkages, such as the Williamson ether synthesis involving the reaction of an oxetanyl electrophile with a nitrophenoxide nucleophile, or vice versa. Future research should focus on developing more efficient and sustainable synthetic routes. This could include:

Catalytic C-O Coupling Reactions: Investigating transition-metal-catalyzed (e.g., copper or palladium) cross-coupling reactions between 3-hydroxyoxetane and 1-halo-2-nitrobenzene derivatives could offer a more versatile and scalable approach.

Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis of this compound could enhance safety, improve reaction control, and facilitate large-scale production.

Green Chemistry Approaches: Exploring the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions would align with the principles of sustainable chemistry.

Exploration of Novel Reactivity and Unconventional Transformations

The inherent ring strain of the oxetane (B1205548) moiety and the electronic properties of the nitrophenoxy group suggest a rich and largely unexplored reactive landscape.

Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening under acidic, basic, or nucleophilic conditions. chemrxiv.org Systematic studies on the regioselectivity of ring-opening of this compound with various nucleophiles would provide valuable insights into its reactivity and could lead to the synthesis of novel functionalized propanol (B110389) derivatives.

Photochemical Transformations: The presence of the nitroaromatic group suggests that the compound may undergo interesting photochemical reactions. Irradiation could potentially lead to intramolecular cyclizations, rearrangements, or redox processes, opening avenues to complex molecular architectures.

Reductive Chemistry: The nitro group is a versatile functional handle that can be reduced to an amine, which could then participate in a wide range of subsequent transformations, allowing for the synthesis of diverse derivatives.

Integration of Machine Learning and AI in Predicting Reactivity and Designing New Syntheses

Computational chemistry and artificial intelligence are becoming indispensable tools in modern chemical research. beilstein-journals.org

Predictive Modeling: Machine learning algorithms can be trained on existing data for oxetane and nitroaromatic compounds to predict the reactivity of this compound under various conditions. nih.gov This could accelerate the discovery of new reactions and optimize existing ones.

Retrosynthetic Analysis: AI-powered retrosynthesis software could be employed to design novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering non-intuitive synthetic strategies. semanticscholar.org

Property Prediction: Computational models can be used to predict the physicochemical and material properties of polymers or other materials derived from this compound, guiding experimental efforts toward applications in materials science.

Expanding the Scope of Applications in Emerging Areas of Chemical Science (non-biological, non-pharmaceutical)

While oxetanes have found significant applications in medicinal chemistry, there is considerable potential for this compound in non-biological and non-pharmaceutical areas. nih.gov

Energetic Materials: The nitro group is a well-known explosophore. The incorporation of an oxetane ring, which can act as a binder in polymer-bonded explosives, makes this compound a potential precursor for the synthesis of novel energetic materials. rsc.org

Polymer Chemistry: The oxetane ring can undergo ring-opening polymerization to form polyethers. The pendant nitrophenoxy group would introduce specific functionalities into the polymer backbone, potentially leading to materials with interesting thermal, optical, or electronic properties.

Materials Science: The polar nature of the oxetane ring and the electron-withdrawing nitro group could impart unique properties to materials incorporating this molecule, such as in the design of high-permittivity dielectrics or as components in nonlinear optical materials.

Q & A

Q. What are the primary synthetic routes for preparing 3-(nitromethylene)oxetane derivatives, and how efficient are these methods?

The most common method involves a one-step aza-Michael addition between commercially available 3-(nitromethylene)oxetane and tetrazole derivatives (e.g., 5-azidotetrazole or 5-nitrotetrazole). This reaction proceeds with moderate to high yields (60–90%), even with poorly nucleophilic tetrazoles, due to the compound’s strong electrophilic character as a Michael acceptor. The process avoids multi-step protocols, enabling rapid assembly of diverse oxetane-based energetic monomers .

Q. What analytical techniques are critical for characterizing the structure and purity of these compounds?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., compounds 2A and 4 show C–N bond lengths of 1.463–1.544 Å, critical for stability analysis) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., high O–H/N–H interactions in compound 2A correlate with low sensitivity) .
  • Multinuclear NMR (¹H, ¹³C, ¹⁴N) : Confirms regioselectivity in tetrazole addition (N1 vs. N2 isomers) .
  • Differential Scanning Calorimetry (DSC) : Determines melting points (e.g., 94°C for 2A) and decomposition temperatures (182–185°C for most derivatives) .

Q. How are thermal stability and decomposition mechanisms evaluated for these compounds?

Thermogravimetric analysis (TGA) and DSC are used to measure decomposition onset temperatures. For example, the C–NO₂ bond in compound 2A is identified as the "trigger bond" initiating exothermic decomposition, with a calculated bond dissociation energy (BDE) of 259.4 kJ mol⁻¹ via CBS-QB3-level computations. Decomposition pathways are further validated through gas-phase enthalpy calculations .

Advanced Research Questions

Q. How do sensitivity and performance metrics compare to traditional explosives like TNT or RDX?

  • Detonation velocity/pressure : Compound 5 achieves 7,686 m/s and 23.5 GPa via EXPLO5 V6.04 calculations, outperforming TNT (6,900 m/s, 19.8 GPa) .
  • Sensitivity : BAM tests classify compounds 2A and 3A as "insensitive" (impact sensitivity >40 J), while compound 4 is "sensitive" (2–3 J) due to its nitro-tetrazole moiety. This contrasts with its high thermal stability (decomposition at 182°C), highlighting a performance-sensitivity trade-off .

Q. What computational methods are employed to predict energetic performance and stability?

  • EXPLO5 V6.04 : Calculates detonation parameters using heats of formation (e.g., compound 4: ΔHf = 487.9 kJ mol⁻¹) and crystal densities .
  • Gaussian 16 (CBS-QB3) : Determines BDEs and radical fragmentation pathways to identify decomposition triggers .
  • Hirshfeld surface analysis : Predicts sensitivity by mapping intermolecular interactions (e.g., low H–H contacts in 2A correlate with low friction sensitivity) .

Q. How do structural isomers (e.g., N1 vs. N2 tetrazole regioisomers) affect material properties?

N2 isomers (e.g., compound 5) exhibit superior detonation performance due to higher densities and heats of formation. However, isomer separation remains challenging; impurities from N1 isomers can reduce thermal stability and alter sensitivity profiles .

Q. What contradictions exist between experimental and computational data for these compounds?

Compound 4’s calculated detonation performance (20.8 GPa, 7,452 m/s) aligns with TNT, but small-scale shock reactivity testing (SSRT) reveals unexpectedly low sensitivity for a nitro-tetrazole derivative. This discrepancy may arise from stabilizing crystal packing forces not fully captured in gas-phase models .

Q. How can crystal engineering improve the stability of nitro-functionalized oxetanes?

Layered crystal structures (e.g., alternating oxetane and tetrazole layers in compound 2A) reduce sensitivity by dissipating mechanical energy. Hirshfeld analysis shows that high O–H/N–H interactions (25–30% of surface contacts) enhance stability, whereas low H–H interactions (<50%) correlate with insensitivity .

Q. What strategies are proposed to enhance thermal stability without compromising performance?

Replacing nitro groups with amino moieties (-NH₂) is suggested to increase BDEs (e.g., C–NH₂ bonds are stronger than C–NO₂) while enabling further functionalization. Computational studies predict amino-substituted derivatives could achieve ΔHf >500 kJ mol⁻¹ with retained detonation velocity .

Q. What are the unresolved challenges in scaling up synthesis for practical applications?

Key challenges include:

  • Purification : Separating N1/N2 isomers requires advanced chromatography, increasing costs.
  • Handling sensitivity : Compound 4’s friction sensitivity (120 N) necessitates specialized equipment for safe processing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.